Lydimycin - 10118-85-1

Lydimycin

Catalog Number: EVT-274165
CAS Number: 10118-85-1
Molecular Formula: C10H14N2O3S
Molecular Weight: 242.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lydimycin is a natural product found in Streptomyces lydicus with data available.
Source and Classification
  • Source: Lydimycin is produced by the actinobacterium Streptomyces lydicus (DSM 40461), which has been documented for its ability to synthesize various antibiotic compounds .
  • Classification: It falls under the macrolide class of antibiotics, characterized by a large lactone ring structure that is critical for its biological activity.
Synthesis Analysis

The synthesis of Lydimycin can be achieved through fermentation processes involving Streptomyces lydicus. The general method involves:

  1. Cultivation: The bacterium is cultured in a suitable growth medium under controlled conditions, typically at temperatures around 28°C.
  2. Fermentation: The fermentation process lasts from 2 to 10 days, during which the bacteria produce Lydimycin as a secondary metabolite.
  3. Extraction and Purification: After fermentation, the antibiotic is extracted using organic solvents and purified through chromatography techniques to isolate Lydimycin from other metabolites .
Molecular Structure Analysis

Lydimycin has a complex molecular structure characterized by the following:

  • Molecular Formula: C49_{49}H82_{82}N2_{2}O19_{19}S
  • Molecular Weight: Approximately 1,054.27 g/mol
  • Structural Features: The structure includes multiple hydroxyl groups, a thiazole ring, and a macrolide backbone, which are crucial for its antibacterial activity. The arrangement of these functional groups contributes to its interaction with bacterial ribosomes, inhibiting protein synthesis.
Chemical Reactions Analysis

Lydimycin participates in various chemical reactions that include:

  • Oxidation: This reaction can modify certain functional groups in the molecule, potentially affecting its activity.
  • Reduction: Reduction reactions can lead to changes in the oxidation state of specific atoms within the compound.
  • Substitution Reactions: These reactions may lead to the formation of derivatives with varying antibacterial properties .
Mechanism of Action

The mechanism of action of Lydimycin primarily involves:

  1. Ribosome Binding: Lydimycin binds to the 50S subunit of bacterial ribosomes.
  2. Inhibition of Protein Synthesis: By binding to the ribosome, it inhibits peptide bond formation during translation, effectively halting protein synthesis in bacteria.
  3. Bacteriostatic Effect: This action results in a bacteriostatic effect, meaning it stops bacterial growth without necessarily killing them outright.

Research indicates that Lydimycin's efficacy is influenced by its structural integrity and the presence of specific functional groups that enhance its binding affinity to ribosomal RNA .

Physical and Chemical Properties Analysis

Lydimycin exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited solubility in water.
  • Stability: The compound is stable under acidic conditions but may degrade under alkaline conditions or extreme temperatures.
  • Melting Point: Specific melting point data are not widely available but are essential for understanding its thermal stability during storage and application.

Elemental Composition

  • Carbon (C): 49.57%
  • Hydrogen (H): 5.82%
  • Nitrogen (N): 11.56%
  • Oxygen (O): 19.81%
  • Sulfur (S): 13.23% .
Applications

Lydimycin has several scientific applications:

  1. Antibiotic Therapy: It is used in treating various bacterial infections, particularly those resistant to other antibiotics.
  2. Research Tool: In microbiological studies, it serves as a tool for understanding bacterial resistance mechanisms and protein synthesis pathways.
  3. Biotechnology: Its derivatives may be explored for developing new antibiotics or modifying existing ones to enhance efficacy against resistant strains .
Biosynthetic Pathways & Genetic Regulation of Lydiamycin Production

Genomic Organization of Lydiamycin Biosynthetic Gene Clusters

The lydiamycin biosynthetic gene cluster (BGC) is located on a 199 kb linear virulence plasmid (pFiD188) in the plant pathogen Rhodococcus fascians, distinguishing it from most lincosamide antibiotics typically produced by Streptomyces spp. [1] [4]. This 26-kb BGC (designated lyd) encodes 20 genes, including nonribosomal peptide synthetases (NRPS: LydDHJKL), tailoring enzymes, and self-resistance mechanisms [1]. Key components include:

  • NRPS Modules: Five adenylation domains specific for piperazic acid and hydrophobic amino acids, organized into a macrocyclic pentapeptide assembly line.
  • Chemophore Synthesis Genes: LydM (crotonyl-CoA carboxylase-reductase), LydP (hexylmalonyl-CoA epimerase), and LydIN (hexylmalonyl-CoA mutase), which generate the rare (R)-2-pentyl-succinyl chemophore [1] [4].
  • Self-Immunity Gene: A cluster-situated peptide deformylase (PDF) that confers resistance to lydiamycin by target modification [1] [8].

Table 1: Core Genes in the Lydiamycin BGC

GeneFunctionDomain/Feature
LydD,H,J,K,LNRPS subunitsAdenylation, condensation, thiolation
LydMCrotonyl-CoA carboxylase-reductaseCCR enzyme
LydPHexylmalonyl-CoA epimeraseEpimerization
LydI,NHexylmalonyl-CoA mutaseα/β subunits
lydF,lydEPiperazic acid biosynthesisHomologs of KtzI/KtzT
PDFPeptide deformylaseSelf-resistance

Mass spectral networking and NMR analyses confirmed that this BGC produces lydiamycin A (C₃₄H₅₃N₅O₇, [M+H]⁺ m/z 664.3680), a macrocyclic pentapeptide with a 2-pentyl-succinyl side chain [1]. The absence of N-oxygenase genes in the cluster explains the non-hydroxylated chemophore, contrasting with related HPS-containing compounds like actinonin [4].

Regulatory Networks Governing Secondary Metabolite Synthesis in Streptomyces spp.

While lydiamycin originates from Rhodococcus, its heterologous expression in Streptomyces hosts (e.g., S. albus J1074) reveals conserved regulatory principles. Pathway-specific regulators in actinobacteria include:

  • SARP Family Activators: Streptomyces Antibiotic Regulatory Proteins (SARPs) bind heptameric direct repeats (TCGAGXX) upstream of BGC promoters. Overexpression of SARPs like fdmR1 in S. griseus increases fredericamycin titers 5.6-fold by activating 26/28 genes in its BGC [2] [5].
  • Hierarchical Control: Global regulators (e.g., AfsR) integrate environmental signals by phosphorylating pathway-specific SARPs. In S. coelicolor, AfsK-AfsR phosphorylation cascades upregulate actinorhodin and undecylprodigiosin production [5] [9].
  • Dual-Function Regulators: The lyd BGC lacks a dedicated SARP but relies on cross-talk from pleiotropic regulators. Heterologous expression success (24% of cryptic BGCs) depends on host regulatory compatibility, with S. albus activating 14 BGCs inactive in S. lividans [8].

Table 2: Regulatory Protein Classes in Actinobacterial Secondary Metabolism

Regulator ClassExampleTarget BGCMechanism
SARP (Small)RedD, ActII-ORF4UndecylprodigiosinBinds direct repeats, recruits RNAP
SARP (Medium)FdmR1FredericamycinNB-ARC domain ATPase switch
SARP (Large)PimRPimaricinLuxR-like ATP-binding domain
PleiotropicAfsRMultiple antibioticsPhosphorylation cascade

Evolutionary Conservation of Lincosamide Biosynthesis Machinery

Lydiamycin shares biosynthetic logic with lincosamides and metalloprotease inhibitors, reflecting evolutionary adaptations:

  • Chemophore Convergence: The 2-pentyl-succinyl moiety in lydiamycin parallels the 4-propyl-L-proline (PPL) chemophore of lincomycin. Both require mutases (e.g., LydIN vs. LmbC) to generate alkyl-branched precursors, though lydiamycin incorporates it as a side chain rather than a cyclic amino acid [1] [10].
  • Adenylation Domain Adaptation: In lincomycin biosynthesis, the adenylation domain LmbC evolved to activate PPL instead of proteinogenic proline. Structural analysis revealed a substrate-binding pocket enlarged by residue substitutions (e.g., V306G), enabling accommodation of 4-butyl/pentyl-proline derivatives [3] [10].
  • Horizontal Gene Transfer (HGT): The lyd BGC’s mutase genes (LydIN) phylogenetically cluster with those in Streptomyces HPS pathways (e.g., actinonin). This suggests HGT of chemophore biosynthesis between plant pathogens and soil bacteria [1] [8]. CONKAT-seq analysis of 100 Streptomyces strains confirmed shared BGCs for rare isohexylmalonyl-CoA utilization, explaining structural variations in lydiamycin analogs [8].

Table 3: Evolution of Key Biosynthetic Domains

FeatureLydiamycinLincomycinActinonin
Core Chemophore(R)-2-pentyl-succinyl4-propyl-L-prolineN-hydroxy-2-pentyl-succinamyl
Adenylation DomainLydK (piperazic acid)LmbC (PPL-specific)AcnA (HPS-specific)
Mutase GenesLydIN (hexylmalonyl-CoA)LmbB (tyrosine-derived)AcnJ (hexylmalonyl-CoA)
Resistance MechanismCluster-situated PDFRibosomal methylationUnknown

The macrocyclic scaffold of lydiamycin further illustrates convergent evolution with peptidic antibiotics like hormaomycin, which shares piperazic acid incorporation but uses distinct condensation logic [3] [8].

Properties

CAS Number

10118-85-1

Product Name

Lydimycin

IUPAC Name

(E)-5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pent-2-enoic acid

Molecular Formula

C10H14N2O3S

Molecular Weight

242.30 g/mol

InChI

InChI=1S/C10H14N2O3S/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h2,4,6-7,9H,1,3,5H2,(H,13,14)(H2,11,12,15)/b4-2+/t6-,7-,9-/m0/s1

InChI Key

NZERRTYPTPRCIR-ARSLAPBQSA-N

SMILES

C1C2C(C(S1)CCC=CC(=O)O)NC(=O)N2

Solubility

Soluble in DMSO

Synonyms

Lydimycin; Lidimycine; U-15,965; U 15,965; U15,965; NSC 127473; NSC-127473; NSC127473; DEHYDROBIOTIN, ALPHA;

Canonical SMILES

C1C2C(C(S1)CCC=CC(=O)O)NC(=O)N2

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CC/C=C/C(=O)O)NC(=O)N2

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